molecular formula C9H19ClO4 B12346795 Epichlorohydrin; trimethylolpropane

Epichlorohydrin; trimethylolpropane

Cat. No.: B12346795
M. Wt: 226.70 g/mol
InChI Key: HNCWRXZORGVRPD-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane is a polymeric compound known for its versatility and wide range of applications. This compound is commonly used as a crosslinking agent due to its trifunctional aliphatic glycidyl ether epoxide monomer, which provides chemical and mechanical resistance .

Preparation Methods

The synthesis of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane involves the polymerization of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with 2-(chloromethyl)oxirane. The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure efficient polymerization. Industrial production methods often involve large-scale reactors and precise control of reaction parameters to achieve high yields and consistent product quality .

Chemical Reactions Analysis

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using suitable reducing agents, resulting in the formation of reduced products.

    Substitution: Substitution reactions can occur, particularly involving the chloromethyl group, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane involves its ability to act as a crosslinking agent. The trifunctional aliphatic glycidyl ether epoxide monomer in the polymer provides sites for crosslinking, which enhances the chemical and mechanical resistance of the resulting material. This crosslinking ability is crucial for its applications in coatings, adhesives, and other industrial products .

Comparison with Similar Compounds

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane can be compared with similar compounds such as:

The uniqueness of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 2-(chloromethyl)oxirane lies in its trifunctional structure, which provides enhanced crosslinking capabilities compared to other similar compounds .

Properties

Molecular Formula

C9H19ClO4

Molecular Weight

226.70 g/mol

IUPAC Name

2-(chloromethyl)oxirane;2-ethyl-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C6H14O3.C3H5ClO/c1-2-6(3-7,4-8)5-9;4-1-3-2-5-3/h7-9H,2-5H2,1H3;3H,1-2H2

InChI Key

HNCWRXZORGVRPD-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(CO)CO.C1C(O1)CCl

Related CAS

30499-70-8

Origin of Product

United States

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